molecular formula C9H11ClFN B13246135 [(3-Chloro-4-fluorophenyl)methyl](ethyl)amine

[(3-Chloro-4-fluorophenyl)methyl](ethyl)amine

Cat. No.: B13246135
M. Wt: 187.64 g/mol
InChI Key: NZESHMHIHLMUFX-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is a secondary amine derivative characterized by a 3-chloro-4-fluorophenyl group attached to a methylene bridge, with an ethyl group substituting one hydrogen on the nitrogen atom. Its molecular formula is C₉H₁₁ClFN, and its molar mass is 187.64 g/mol . The chloro and fluoro substituents on the aromatic ring enhance its lipophilicity and metabolic stability, making it a candidate for further derivatization in drug discovery pipelines .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11ClFN/c1-2-12-6-7-3-4-9(11)8(10)5-7/h3-5,12H,2,6H2,1H3

InChI Key

NZESHMHIHLMUFX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-4-fluorophenyl)methylamine can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include imines and nitriles.

    Reduction: Products include secondary amines and amides.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of (3-Chloro-4-fluorophenyl)methylamine with structurally related compounds reveals key differences in substituents, physicochemical properties, and biological activities. Below is an analysis of five analogous compounds:

3-Chloro-4-fluorobenzylamine

  • Structure : Primary amine analog lacking the ethyl group.
  • Molecular Formula : C₇H₇ClFN .
  • This primary amine has been utilized as a precursor in the synthesis of quinazoline derivatives with anticancer activity .

1-(3-Chloro-4-fluorophenyl)ethylamine

  • Structure : Features a methyl group instead of ethyl and a branched ethyl chain on the aromatic ring.
  • Molecular Formula : C₉H₁₁ClFN .
  • Key Differences : The methyl group and altered substitution pattern on the benzene ring may influence binding affinity in receptor-targeted applications. Its logP value is likely higher due to increased hydrophobicity from the branched chain.

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Incorporates a phenethylamine backbone with a 4-nitrobenzamide substituent.
  • Molecular Formula : C₁₅H₁₃ClN₂O₃ .
  • Key Differences : The addition of a nitrobenzamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes. This hybrid molecule has demonstrated bioactivity in preliminary pharmacological screens .

4-Fluoro-3-trifluoromethyl-phenyl derivatives

  • Structure : Contains a trifluoromethyl group instead of chlorine and fluorine at the 4-position.
  • Example : (4-Fluoro-3-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine .
  • Key Differences : The trifluoromethyl group significantly increases electronegativity and metabolic resistance, making these derivatives suitable for high-stability applications in agrochemicals or antivirals.

N-trans-feruloyl tyramine (from plant sources)

  • Structure: Natural product with a phenolic hydroxyl group and cinnamoyl moiety.
  • Molecular Formula: C₁₈H₁₉NO₄ .
  • Key Differences : The presence of a hydroxyl group and conjugated double bonds enables antioxidant activity, contrasting with the synthetic halogenated amines’ focus on receptor modulation.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Application Reference
(3-Chloro-4-fluorophenyl)methylamine C₉H₁₁ClFN 187.64 Ethyl, Cl (3-), F (4-) Intermediate for drug synthesis
3-Chloro-4-fluorobenzylamine C₇H₇ClFN 159.59 Primary amine, Cl (3-), F (4-) Precursor for anticancer agents
1-(3-Chloro-4-fluorophenyl)ethylamine C₉H₁₁ClFN 187.64 Methyl, branched ethyl, Cl (3-), F (4-) Not reported; structural analog
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 318.73 Phenethyl, nitrobenzamide Bioactive hybrid molecule
4-Fluoro-3-trifluoromethyl-phenyl derivative C₁₉H₁₃F₇N₅O 501.33 Trifluoromethyl, F (4-) High-stability agrochemicals

Research Findings and Implications

  • Synthetic Utility : (3-Chloro-4-fluorophenyl)methylamine’s ethyl group provides steric bulk, which can modulate selectivity in reactions such as reductive aminations or cross-couplings .
  • Structural Insights: Comparative crystallographic studies of related amines (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) highlight the role of halogen placement in π-stacking interactions, which could guide optimization of the target compound .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C9H10ClF
  • Molecular Weight : 213.68 g/mol
  • Structure : The compound features a phenyl ring with chlorine at the 3-position and fluorine at the 4-position, connected to a methyl group and an ethyl amine moiety.

Biological Activity Overview

The biological activity of (3-Chloro-4-fluorophenyl)methylamine can be inferred from studies on similar compounds. The presence of halogen atoms (chlorine and fluorine) is known to enhance receptor binding affinity, which is crucial in drug design. The following sections summarize findings related to its potential pharmacological effects.

Pharmacological Insights

  • Antimicrobial Activity :
    • Compounds with similar halogenated structures have demonstrated significant antimicrobial properties. For instance, studies have shown that related phenylamine derivatives exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Chromobacterium violaceum .
  • Anticancer Potential :
    • Research into structurally related compounds has indicated potential anticancer activity. For example, some derivatives have shown cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer), A2780 (ovarian cancer), and HepG2 (liver cancer) . Although direct studies on (3-Chloro-4-fluorophenyl)methylamine are lacking, its structural similarities suggest a potential for similar activities.
  • Receptor Interaction :
    • The incorporation of halogen atoms in aromatic compounds often enhances their interaction with biological receptors. For instance, modifications in the aniline moiety of related compounds have been shown to affect their antagonistic activities at P2X3 receptors, which are implicated in pain sensation . This suggests that (3-Chloro-4-fluorophenyl)methylamine could also exhibit receptor-mediated activities.

Comparative Analysis with Similar Compounds

The following table compares (3-Chloro-4-fluorophenyl)methylamine with structurally similar compounds based on their molecular formulas and predicted biological activities:

Compound NameMolecular FormulaAntibacterial ActivityAnticancer ActivityReceptor Interaction
(3-Chloro-4-fluorophenyl)methylamineC9H10ClFPotentially moderatePotentially moderatePotentially active
(4-Chloro-3-fluorophenyl)methanamineC7H7ClFNModerateModerateActive
(5-Chloro-2,4-difluorophenyl)methanamineC8H8ClF2NHighHighActive
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochlorideC9H10ClFNModerateModerateActive

Case Studies

  • Antibacterial Effects : A study evaluating the antibacterial properties of halogenated phenylamines revealed that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting that (3-Chloro-4-fluorophenyl)methylamine may also possess similar effects due to its structural characteristics .
  • Cytotoxicity in Cancer Lines : In vitro assays have shown that certain derivatives of chloro-fluorinated phenylamines can induce apoptosis in cancer cells, leading to decreased viability in cell lines like MCF7 . This suggests that further investigation into (3-Chloro-4-fluorophenyl)methylamine could yield promising results for cancer therapy.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionEthylamine, Et₃N, CH₃CN, reflux65-75
Reductive AminationNaBH₃CN, MeOH, RT55-60

What spectroscopic techniques are employed to characterize (3-Chloro-4-fluorophenyl)methylamine?

Level: Basic
Answer:

  • ¹H/¹³C NMR: Assign signals for the ethyl group (δ ~1.2 ppm, triplet for CH₃; δ ~2.6 ppm, quartet for CH₂) and aromatic protons (δ 6.8-7.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ (e.g., m/z = 228.1 for C₉H₁₁ClFN). Fragmentation patterns distinguish the ethylamine side chain .
  • UV-Vis: Assess π→π* transitions in the aromatic ring (λmax ~260-280 nm) .
  • FT-IR: Identify N-H stretches (~3300 cm⁻¹) and C-Cl/F vibrations (700-800 cm⁻¹) .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.2 (t, 3H), δ 3.5 (m, 2H), δ 7.2 (m, 3H)
MS (ESI+)m/z 228.1 [M+H]⁺

How can reaction conditions be optimized to improve the yield of (3-Chloro-4-fluorophenyl)methylamine?

Level: Advanced
Answer:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
  • Solvent Optimization: Replace acetonitrile with DMF or THF to improve solubility of intermediates .
  • Temperature Control: Lower reaction temperature (e.g., 50°C) to minimize side reactions like over-alkylation .
  • Stoichiometry Adjustment: Increase ethylamine equivalents (1.5–2.0 eq) to drive the reaction to completion .

Validation:

  • Monitor byproducts (e.g., di-alkylated amines) using HPLC-MS .
  • Compare yields under varying conditions using Design of Experiments (DoE) .

What strategies resolve contradictions in biological activity data for derivatives of (3-Chloro-4-fluorophenyl)methylamine?

Level: Advanced
Answer:

  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., F/Cl position, ethyl vs. methyl groups) and test against target receptors .
  • Metabolic Stability Assays: Evaluate hepatic microsomal stability to identify confounding factors like rapid degradation .
  • Crystallography/Docking Studies: Resolve binding mode ambiguities using X-ray crystallography or molecular docking with proteins (e.g., kinase targets) .

Case Study:

  • Derivatives with a morpholinepropoxy group (similar to ZD1839) showed conflicting IC₅₀ values in kinase assays. SAR analysis revealed steric hindrance from the ethyl group reduces affinity compared to methyl analogs .

How is computational modeling used in studying the reactivity of (3-Chloro-4-fluorophenyl)methylamine?

Level: Advanced
Answer:

  • DFT Calculations: Predict reaction pathways (e.g., energy barriers for nucleophilic substitution) using Gaussian or ORCA software .
  • MD Simulations: Model solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF) .
  • ADME Prediction: Tools like SwissADME estimate logP (∼2.1) and bioavailability, guiding structural modifications .

Example:

  • DFT studies on the ethylamine side chain revealed a 15 kcal/mol lower energy barrier for alkylation compared to bulkier amines, explaining higher yields in Route 1 .

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